molecular formula C9H7ClO3 B128672 2-Acetoxybenzoyl chloride CAS No. 5538-51-2

2-Acetoxybenzoyl chloride

Cat. No. B128672
CAS RN: 5538-51-2
M. Wt: 198.6 g/mol
InChI Key: DSGKWFGEUBCEIE-UHFFFAOYSA-N
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Description

2-Acetoxybenzoyl chloride is a chemical compound that is related to various acetoxy derivatives of benzoyl chloride. While the specific compound 2-acetoxybenzoyl chloride is not directly studied in the provided papers, the related compounds and their properties can give us insight into its chemical behavior. For instance, 2-arylbenzoxazoles have been shown to undergo chlorination and ortho-acetoxylation, indicating that acetoxy groups can direct certain chemical reactions . Similarly, 3-acetoxy-2-methylbenzoic anhydride, derived from a related acetoxybenzoyl chloride, has been synthesized and characterized, suggesting that acetoxybenzoyl chlorides can be precursors to other compounds with potential biological activity .

Synthesis Analysis

The synthesis of acetoxybenzoyl chloride derivatives can involve interactions with other acetoxy-containing compounds. For example, 3-acetoxy-2-methylbenzoic anhydride was obtained from the reaction of 3-acetoxy-2-methylbenzoyl chloride with 3-acetoxy-2-methylbenzoic acid . This indicates that acetoxybenzoyl chlorides can react with carboxylic acids to form anhydrides, which could be a relevant synthetic pathway for 2-acetoxybenzoyl chloride as well.

Molecular Structure Analysis

The molecular structure of compounds related to 2-acetoxybenzoyl chloride has been studied using various spectroscopic techniques and theoretical methods. For instance, 3-acetoxy-2-methylbenzoic anhydride's structure was elucidated using single-crystal X-ray crystallography, revealing a monoclinic crystallization . Additionally, 2-acetoxybenzoic acid's structure was optimized using density functional theory, which could be analogous to the structural analysis one might perform on 2-acetoxybenzoyl chloride .

Chemical Reactions Analysis

The chemical reactivity of acetoxybenzoyl chlorides can be inferred from related studies. The chlorination of 2-arylbenzoxazoles, although not a direct study of acetoxybenzoyl chlorides, shows that electrophilic substitution is a possible reaction pathway for these compounds . Furthermore, the synthesis of 3-acetoxy-2-methylbenzoic anhydride demonstrates that acetoxybenzoyl chlorides can undergo reactions with carboxylic acids to form anhydrides .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-acetoxybenzoyl chloride can be partially understood by examining related compounds. For example, the spectroscopic characterization of 3-acetoxy-2-methylbenzoic anhydride provides insights into the types of intermolecular interactions that stabilize its structure, such as weak C–H···O hydrogen bonds and π···π interactions . The study of 2-acetoxybenzoic acid's spectroscopic properties, including FT-IR and FT-Raman spectra, and its molecular stability through NBO analysis, offers a glimpse into the potential properties of 2-acetoxybenzoyl chloride .

Scientific Research Applications

Synthesis and Characterization in Organic Chemistry

2-Acetoxybenzoyl chloride has applications in the synthesis and characterization of various organic compounds. For instance, it is used in synthesizing anhydride derivatives like 3-acetoxy-2-methylbenzoic anhydride, which are characterized using spectroscopic methods and X-ray crystallography (Cakmak et al., 2022). Additionally, it plays a role in the synthesis of metallomesogens, which are complexes involving metals and mesogenic (liquid crystalline) organic compounds (Kovganko & Kovganko, 2013).

Development of Antibacterial Agents

Research has shown that derivatives synthesized using 2-acetoxybenzoyl chloride demonstrate significant antibacterial properties. For example, some novel pyridine derivatives and benzothiazole compounds synthesized using this chemical have shown potent therapeutic potential against various bacterial strains (Abbasi et al., 2016).

Application in Sensor Technology

In the field of sensor technology, 2-acetoxybenzoyl chloride derivatives are used in creating sensors for specific ions. One such application is the development of potentiometric sensors for nickel(II) ions, where derivatives of 2-acetoxybenzoyl chloride are used as ionophores in poly(vinyl chloride) matrices (Gupta et al., 2000; Gupta et al., 2002).

Exploration in Organometallic Chemistry

This compound is also significant in organometallic chemistry, where it contributes to the synthesis of organometallic complexes. These complexes can exhibit unique properties like luminescence and are studied for their structural characteristics (Catalano & Malwitz, 2003).

Neuroprotective Potential

Compounds synthesized using 2-acetoxybenzoyl chloride are being investigated for their neuroprotective properties. Conjugates of hydroxy- and acetoxybenzoic acids with dipeptides, synthesized through intermediates involving this chemical, are evaluated as potential neuroprotective agents (Brel et al., 2021).

Safety And Hazards

2-Acetoxybenzoyl chloride is considered hazardous. It is combustible and harmful if swallowed . It causes severe skin burns and eye damage, may cause an allergic skin reaction, and may cause respiratory irritation . It is toxic in contact with skin or if inhaled . Contact with water liberates toxic gas .

properties

IUPAC Name

(2-carbonochloridoylphenyl) acetate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7ClO3/c1-6(11)13-8-5-3-2-4-7(8)9(10)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGKWFGEUBCEIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10203924
Record name 2-Acetoxybenzoyl chloride
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Molecular Weight

198.60 g/mol
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Product Name

2-Acetoxybenzoyl chloride

CAS RN

5538-51-2
Record name Acetylsalicyloyl chloride
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Record name 2-Acetoxybenzoyl chloride
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Record name 2-Acetoxybenzoyl chloride
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Synthesis routes and methods I

Procedure details

In a 2 liter, 3-neck flask equipped with a water bath, stirrer and thermometer is placed 200 ml of thionyl chloride (2.75 mols). To this is added about half the 360 g (2 mols) of aspirin. The fairly mobile suspension is stirred and warmed to 30° and 4 g of urea then added. Initiation of the reaction appears to be enhanced by minimal agitation. Evolution of HCl gas, and a fairly rapid fall in temperature indicate that the reaction has started, and a slow to medium stirring rate is then maintained. The temperature of the mixture is held at 25°. As mobility increases the remaining aspirin is fed in via a powder funnel in the third neck of the flask, fitted with a `Y` piece, one arm leading to a gas outlet connected to a scrubber for absorbing HCl and SO2. It is important to avoid the ingress of air containing moisture during this stage of the reaction. The completion of the reaction is indicated by the appearance of the reaction mixture which becomes a clear pale yellow fluid. At this stage a further 30 mins stirring at 25°-30° is given. This is followed by the addition of approximately 500 ml of 60°-80° petroleum ether at ca 30° with vigorous stirring. On cooling, the acid chloride is thrown out of solution as a heavy crystalline off-white solid. It is filtered off, washed with petroleum ether and dried quickly in a forced draught oven at 35°-40°. Exposure to air should be kept to a minimum.
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
360 g
Type
reactant
Reaction Step Two
Name
Quantity
4 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

To a solution of compound 2-acetoxybenzoic acid (1.0 g, 5.5 mmol) in THF (30 mL) was added (COCl)2 (0.8 ml, 9.1 mmol) at 0° C. The mixture was heated (reflux, 1.5 h) and concentrated under reduced pressure to afford 2-(chlorocarbonyl)phenyl acetate.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Acetyl salicylic acid (1.0 g) was mixed with thionyl chloride (1.0 mL) and mixture was heated in a 50 mL round bottom flask under nitrogen at 80° C. for 1 hour. The excess thionyl chloride was removed by distillation, dried in high vacuum to get acetyl salicyloyl chloride as a viscous liquid, ˜1.1 g. Used for next step with out further purification. Curcumin (0.50 g) was taken in 10 mL of DMF in a 50 mL round bottom flask under nitrogen and pyridine was added. Acetyl salicyloyl chloride (˜1.1 g) was taken in 5 mL of DMF and was added drop wise from a pressure equalizing separating funnel. The solution turned darker in color. The mixture was heated at 90° C. for 1 hour and then at room temperature overnight. To the reaction mixture 100 mL of water was added. A solid formed which was filtered, the solid was stirred with 30 mL of NaHCO3 solution. The solid was filtered, washed with water, dried under high vacuum to yield 1.10 g of the product, curcumin acetyl salicylate or curcumin-aspirin, NMR was consistent with the structure.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Acetoxybenzoyl chloride
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Citations

For This Compound
65
Citations
M Sánchez‐Chaves, F Arranz… - … Chemistry and Physics, 1989 - Wiley Online Library
… This work deals with the modification reaction of dextran with 2-acetoxybenzoyl chloride (acetylsalicyloyl chloride) using tertiary amines as catalyst/acceptor systems and the DMF/LiCI …
Number of citations: 9 onlinelibrary.wiley.com
JC Jung, JP Min, OS Park - Synthetic Communications, 2001 - Taylor & Francis
… The synthesis started from a well known ethyl acetoacetate synthesis (or malonic ester synthesis) between ethyl acetoacetate (or diethyl malonate) and 2-acetoxybenzoyl chloride which …
Number of citations: 32 www.tandfonline.com
S Ferrer, DP Naughton, MD Threadgill - Tetrahedron, 2003 - Elsevier
… The 5-nitrothien-2-ylmethyl ester of aspirin was synthesised by treatment of 5-nitrothiophene-2-methanol with 2-acetoxybenzoyl chloride, whereas that of prednisolone hemisuccinate …
Number of citations: 25 www.sciencedirect.com
U Reichman, CK Chu, DH Hollenberg… - …, 1976 - thieme-connect.com
Thieme E-Journals - Synthesis / Abstract DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNTHESIS Full-text search Full-text search Author …
Number of citations: 13 www.thieme-connect.com
J Rawat, PK Jain, V Ravichandran, RK Agrawal - Arkivoc, 2007 - arkat-usa.org
… 2-Hydroxy-4-aminobenzoyl chloride was synthesized by a similar method to that described earlier for the synthesis of 4-acetyl amino-2-acetoxybenzoyl chloride by taking 5 g of PAS in …
Number of citations: 25 www.arkat-usa.org
AB Hansen, A Senning - Acta Chem Scand B, 1983 - academia.edu
… A new synthetic route, comprising the reaction of 2-acetoxybenzoyl chloride with TMS derivatives of the corresponding alcohols and phenols, has been devised for the preparation of …
Number of citations: 15 www.academia.edu
B Huang, D Du, R Zhang, X Wu, Z Xing, Y He… - Bioorganic & medicinal …, 2012 - Elsevier
… The coupling of amino acid diosgenyl esters 6c–9c with 2-acetoxybenzoyl chloride in the presence of triethylamine afforded 6d, 6e, 7e, 8d and 9e in good yields. However, the target …
Number of citations: 41 www.sciencedirect.com
J Kejha, D Slukova, B Brůnova, E Maturova… - Ceskoslovenska …, 1990 - europepmc.org
… was also alkylated by 2-chlorethanol and the obtained 1-phenyl-5-(2-hydroxyethylthio)tetrazole was esterified by 4-phenylbenzoylchloride and 2-acetoxybenzoyl-chloride giving rise to …
Number of citations: 7 europepmc.org
P Cozzi, A Pillan - Journal of heterocyclic chemistry, 1986 - Wiley Online Library
… In this case three equivalents of 2-acetoxybenzoyl chloride were used. Chromone 13 was isolated, in low yield, after acidic hydrolysis of an impure reaction mixture probably containing …
Number of citations: 8 onlinelibrary.wiley.com
PC Srivastava, RK Robins - Journal of Medicinal Chemistry, 1981 - ACS Publications
… Following a similar procedure, oxazinomycin was refluxed with 2-acetoxybenzoyl chloride in acetonitrile to provide 3'-0-acetyl-2'-chloro-2'-deoxyoxazinomycin (8). The structure of 8 was …
Number of citations: 15 pubs.acs.org

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